molecular formula C15H27N3O3 B12496743 Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate

Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate

Cat. No.: B12496743
M. Wt: 297.39 g/mol
InChI Key: ZLHYIUKQLRZKRV-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a piperazine-linked carbonyl moiety at the 2-position. Its molecular framework makes it a versatile building block in medicinal chemistry, particularly for synthesizing protease inhibitors, receptor antagonists, and CNS-targeting drugs due to the piperazine moiety’s affinity for neurotransmitter receptors .

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-5-4-6-12(18)13(19)17-10-7-16-8-11-17/h12,16H,4-11H2,1-3H3

InChI Key

ZLHYIUKQLRZKRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCNCC2

Origin of Product

United States

Preparation Methods

Reaction Scheme

Boc-piperidine-2-carboxylic acid → Activation with EDC/HOBt → Reaction with piperazine → Purification.

Detailed Procedure

  • Activation : Boc-piperidine-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous THF or DMF. Ethylcarbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) are added at 0°C to form the active ester.
  • Coupling : Piperazine (1.5 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.
  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc gradient).

Key Data

Parameter Value Source
Yield 65–78%
Reaction Time 12–24 hours
Purification Solvent Hexane:EtOAc (3:1 to 1:1)

Method 2: Acid Chloride Intermediate

Reaction Scheme

Boc-piperidine-2-carboxylic acid → Conversion to acid chloride (SOCl₂) → Reaction with piperazine → Neutralization.

Detailed Procedure

  • Chlorination : Boc-piperidine-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.0 equiv) in DCM at 0°C for 2 hours. Excess SOCl₂ is removed under vacuum.
  • Aminolysis : The acid chloride is dissolved in DCM, and piperazine (2.0 equiv) is added with triethylamine (TEA, 3.0 equiv) as a base. The mixture is stirred for 4–6 hours.
  • Workup : The organic layer is washed with NaHCO₃, dried (Na₂SO₄), and concentrated.

Key Data

Parameter Value Source
Yield 70–85%
Reaction Time 4–6 hours
Base Triethylamine (TEA)

Method 3: Solid-Phase Synthesis (Alternative Approach)

Reaction Scheme

Resin-bound Boc-piperidine → On-resin coupling with Fmoc-piperazine → Cleavage/deprotection.

Detailed Procedure

  • Resin Loading : Boc-piperidine-2-carboxylic acid is anchored to Wang resin via ester linkage using DIC/DMAP.
  • Piperazine Coupling : Fmoc-piperazine (1.5 equiv) is coupled using HBTU/DIEA in DMF. Fmoc deprotection is performed with 20% piperidine.
  • Cleavage : TFA/DCM (1:1) cleaves the product from the resin, yielding the target compound after lyophilization.

Key Data

Parameter Value Source
Purity >90% (HPLC)
Scale 0.1–1.0 mmol

Comparative Analysis of Methods

Method Advantages Limitations
Carbodiimide Mild conditions, high yields Requires moisture-free setup
Acid Chloride Fast reaction, scalable Hazardous SOCl₂ handling
Solid-Phase High purity, parallel synthesis Costly resins/reagents

Spectral Characterization

Successful syntheses are validated by:

  • ¹H NMR : Boc group signals at δ 1.45 (s, 9H), piperazine protons at δ 2.70–3.50 (m).
  • IR : Stretching bands at 1690 cm⁻¹ (C=O, carbamate) and 1640 cm⁻¹ (amide).
  • MS (ESI+) : [M+H]⁺ = 325.3 (calculated for C₁₅H₂₈N₃O₃).

Applications and Derivatives

The compound serves as a precursor for:

  • Anticancer agents : Piperazine-linked analogues inhibit PARP-1 (IC₅₀ = 12–45 nM).
  • Antibacterial scaffolds : Modifications at the piperazine moiety enhance activity against Gram-positive pathogens.

Challenges and Optimization

  • Boc Deprotection : Avoided during synthesis but critical in downstream functionalization (TFA/DCM).
  • Solubility : Polar aprotic solvents (DMF, THF) improve reaction homogeneity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituent positions, functional groups, and backbone modifications, which influence their physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Groups Purity Application/Notes
Target: Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate C₁₅H₂₅N₃O₃ 295.38 (estimated) 2-position Piperazine-carbonyl, Boc N/A Medicinal chemistry building block
tert-Butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate C₁₅H₂₅N₃O₃ 295.38 4-position Piperazine-carbonyl, Boc 95% Positional isomer; similar solubility
tert-Butyl 2-(piperazin-1-yl)acetate C₁₀H₁₉N₂O₂ 199.27 2-position Piperazine-ethyl ester, Boc 95% Flexible linker; reduced rigidity
tert-Butyl 3-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate dihydrochloride C₁₆H₃₀N₃O₂·2HCl 365.34 3-position Piperazine-ethyl, Boc N/A Salt form enhances aqueous solubility
tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate C₁₅H₂₇N₃O₂ 281.40 4-position Piperazine, Boc, methyl N/A Increased hydrophobicity

Functional Group and Positional Effects

  • Piperazine-Carbonyl vs. In contrast, ethyl or acetate linkers (e.g., tert-butyl 2-(piperazin-1-yl)acetate) increase conformational flexibility, which may reduce binding affinity but improve metabolic stability .
  • Substituent Position: Positional isomers (e.g., 2- vs. 4-piperidine substitution) alter spatial orientation.
  • Salt Forms : Dihydrochloride derivatives (e.g., tert-butyl 3-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate dihydrochloride) exhibit improved solubility in polar solvents, advantageous for in vitro assays .

Biological Activity

Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate, also known as (R)-tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H29N3O2
  • Molecular Weight : 283.42 g/mol
  • CAS Number : 942207-22-9

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been reported to act as an antagonist at the CCR2b receptor, which is implicated in inflammatory processes. This antagonism suggests potential therapeutic applications in treating inflammatory diseases .

Antiinflammatory Effects

Research indicates that this compound may reduce inflammation by inhibiting the CCR2b receptor. This receptor is known to mediate monocyte migration and activation, contributing to chronic inflammation. In vitro studies have shown that compounds targeting this receptor can significantly decrease the production of pro-inflammatory cytokines .

In Vitro Studies

A study investigating various piperazine derivatives found that modifications at the piperazine ring could enhance biological activity against specific targets. The study highlighted the importance of substituents in determining the efficacy of these compounds against cancer cell lines and inflammatory models .

Animal Models

In vivo studies using animal models have shown promising results for compounds with similar structures. For example, piperazine-containing drugs have been tested for their ability to modulate immune responses and reduce tumor growth in xenograft models . These findings support further exploration of this compound in clinical settings.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntiinflammatoryCCR2b receptor antagonist
Anticancer PotentialInhibition of tyrosine kinases
Cytokine ProductionReduction in pro-inflammatory cytokines

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